

# Cloperastine molecular docking studies

## histamine H1 receptor

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### Compound Focus: Cloperastine Hydrochloride

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## Key Findings from Molecular Docking Studies

The table below summarizes the critical interactions and binding affinity data for Cloperastine and its derivatives with the HRH1 receptor, as identified in the literature.

Ligand / Compound Name	Key Interacting Residues (Strong Hydrogen Bonds)	Reported Binding Affinity / Notes	Source Study
Cloperastine (Core molecule)	MET183, THR184, ILE187 [1]	Serves as a reference; derivatives were designed for improved affinity [1].	Daddam et al. (2020) [1] [2]
1-{2-[(4-chlorophenyl)(phenyl)methoxy] ethyl}-4-methylenepiperidine (Cloperastine derivative)	MET183, THR184, ILE187 [1]	Showed the best docking results among the designed derivatives [1].	Daddam et al. (2020) [1] [2]
Mepyramine (First-gen antihistamine)	ASP107 (strong ionic interaction) [3] [4]	High affinity; used for model validation [3] [4].	Kiss et al. (2004) [3] [4]

Ligand / Compound Name	Key Interacting Residues (Strong Hydrogen Bonds)	Reported Binding Affinity / Notes	Source Study
<b>Desloratadine</b> (Second-gen antihistamine)	Aromatic residues (TYR108, PHE184, etc.) [3] [4]	Binds in an extended lipophilic cavity [3] [4].	Kiss et al. (2004) [3] [4]

## Detailed Experimental Protocols

The following methodologies are compiled from the key studies that involved molecular docking of ligands with the HRH1 receptor.

### 1. Homology Modeling of the HRH1 Receptor

- **Objective:** To generate a reliable 3D protein structure for docking, as the crystal structure was not available at the time of some studies [1] [3].
- **Template:** The crystal structure of the **histamine H1 receptor in complex with its ligand (PDB ID: 3RZE)** was used in the more recent study [1]. Earlier studies used the **bovine rhodopsin structure (PDB ID: 1F88)** as a template [3] [4].
- **Software:** MODELLER9V7 [1] or MODELLER4 [4].
- **Refinement & Validation:**
  - The initial model was refined using **Molecular Dynamics (MD) simulations** with NAMD 2.8 software to obtain a stable structure with low RMSD [1].
  - The model's stereochemical quality was validated using **PROCHECK** (Ramachandran plot) and its environment profile was checked with **ERRAT** [1] [4].

### 2. Active Site Identification

- **Method:** The possible ligand-binding sites were predicted using the **CASTp server** and based on structural comparisons with the template protein [1]. This aligns with mutagenesis data highlighting key residues like **ASP107** [3].

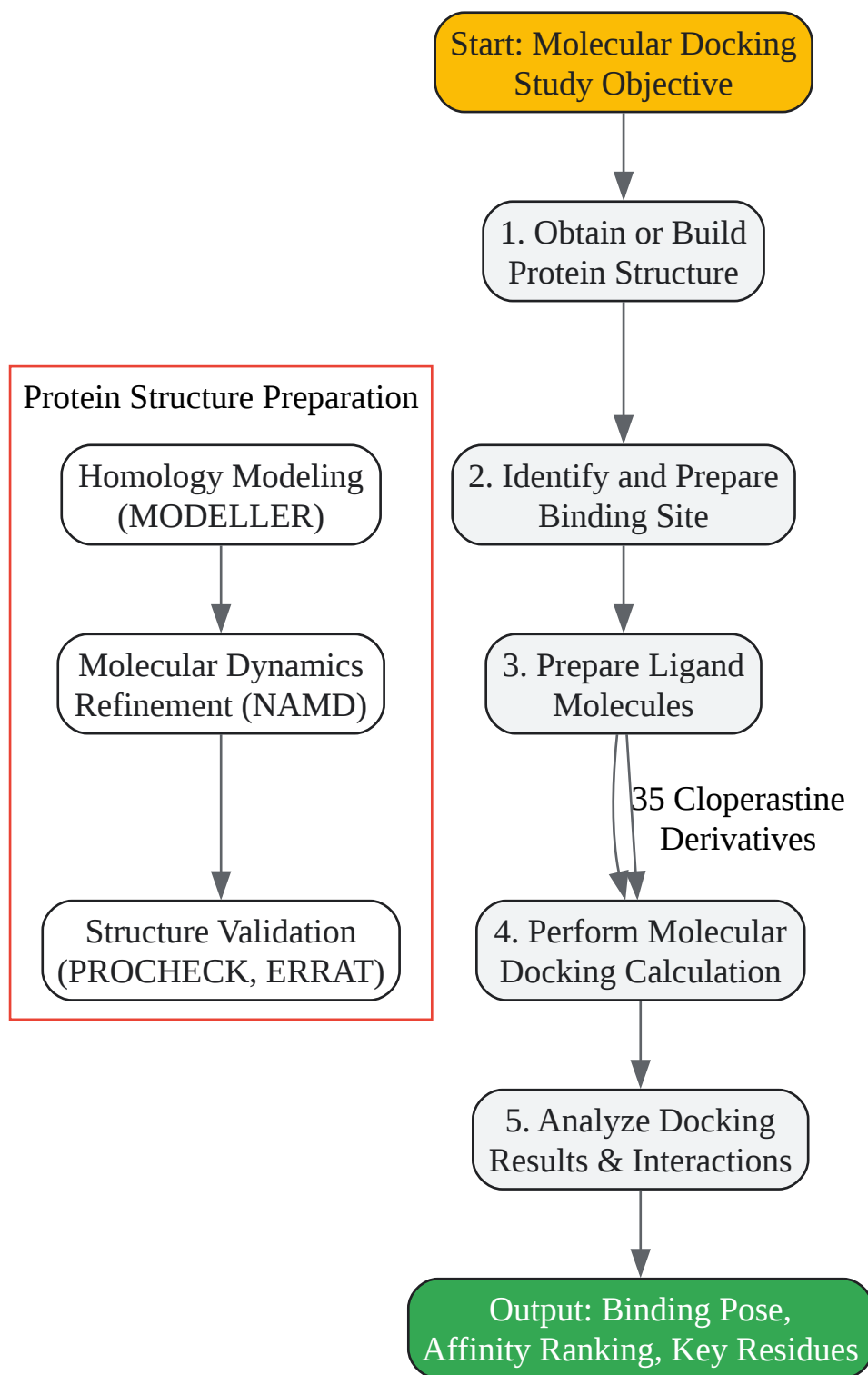
### 3. Ligand Preparation and Docking

- **Ligand Design:** A library of 35 structural derivatives was designed from the Cloperastine core molecule [1].
- **Docking Software:** Docking studies were performed using **FRED (OpenEye Scientific Software)** [1]. The earlier study used a **genetic algorithm-based docking** method within the Sybyl software

suite [3] [4].

- **Analysis:** The resulting binding poses and interactions (particularly hydrogen bonds and hydrophobic contacts) were analyzed to determine binding affinity and identify critical residues [1] [3].

The workflow for these studies is summarized in the following diagram:



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## Interpretation of Findings & Significance

- **Key Binding Determinants:** The consistent identification of residues **MET183, THR184, and ILE187** in recent studies [1] and **ASP107** in earlier models [3] highlights them as crucial for ligand binding to the HRH1 receptor. These residues form a combination of strong hydrogen bonds and lipophilic interactions that stabilize the ligand-receptor complex.
- **Basis for Drug Design:** The finding that a specific Cloperastine derivative showed superior docking results suggests that modifications at the piperidine ring and the aromatic methoxy tail can enhance affinity [1]. This provides a clear structural rationale for designing new anti-allergy drugs with potentially higher efficacy and fewer side effects.
- **Context of Antihistamine Development:** The ability of second-generation antihistamines like desloratadine to bind to an extended hydrophobic cavity, as revealed by earlier models, helps explain their high selectivity and reduced sedative effects compared to first-generation drugs [3].

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